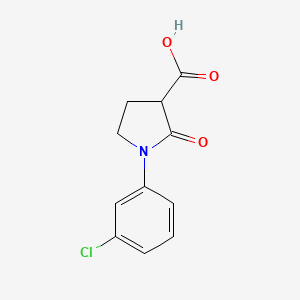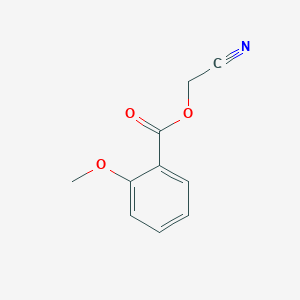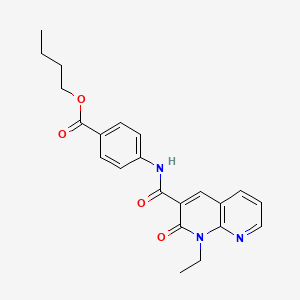
1-(3-Chlorphenyl)-2-oxopyrrolidin-3-carbonsäure
Übersicht
Beschreibung
1-(3-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by a pyrrolidine ring substituted with a 3-chlorophenyl group and a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3-chlorobenzaldehyde and proline.
Reaction Steps:
Industrial Production Methods:
Batch Process: Involves the sequential addition of reagents in a controlled environment, typically in a stirred tank reactor.
Continuous Flow Process: Utilizes a continuous flow reactor to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, to form various oxo derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The 3-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products:
Oxidation Products: Various oxo derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Compounds with different substituents on the phenyl ring.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Protein Binding: Can interact with proteins, affecting their function.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Antimicrobial Activity: Exhibits activity against certain bacterial strains.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes by mimicking the transition state of the enzyme’s natural substrate.
Protein Interaction: Binds to specific proteins, altering their conformation and function.
Pathways Involved:
Metabolic Pathways: Can interfere with metabolic pathways by inhibiting key enzymes.
Signal Transduction: May affect signal transduction pathways by binding to receptor proteins.
Wissenschaftliche Forschungsanwendungen
Synthese von Schiff-Basen-Metallkomplexen
Diese Verbindung dient als Vorläufer bei der Synthese von Schiff-Basen-Metallkomplexen. Diese Komplexe sind aufgrund ihrer katalytischen Aktivitäten von Bedeutung und werden in Reaktionen wie der Claisen-Schmidt-Kondensation zur Synthese von Chalkonderivaten eingesetzt . Die Schiff-Basen-Liganden koordinieren mit Übergangsmetallen wie Cu(II) und erhöhen so die Ausbeute und Effizienz katalytischer Prozesse.
Synthese von Indolderivaten
Indolderivate, die in Naturprodukten und Pharmazeutika weit verbreitet sind, können mit dieser Verbindung synthetisiert werden. Diese Derivate spielen eine entscheidende Rolle in der Zellbiologie und finden Anwendung bei der Behandlung verschiedener Erkrankungen, darunter Krebs und mikrobielle Infektionen . Die Struktur der Verbindung ermöglicht die Herstellung komplexer Indol-basierter Moleküle mit signifikanter biologischer Aktivität.
Koordinationschemie
In der Koordinationschemie wird 1-(3-Chlorphenyl)-2-oxopyrrolidin-3-carbonsäure zur Herstellung von Liganden verwendet, die an Metallionen binden. Dies ist entscheidend für die Entwicklung neuer Materialien mit spezifischen elektrischen und magnetischen Eigenschaften. Die gebildeten Liganden können zur Entdeckung neuartiger Verbindungen mit potenziellen Anwendungen in der Elektronik und Materialwissenschaft führen .
Wirkmechanismus
Target of Action
Compounds like “1-(3-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid” often target specific proteins or enzymes in the body. These targets are usually involved in critical biological processes. The exact target would depend on the specific structure and properties of the compound .
Mode of Action
Once the compound binds to its target, it can alter the target’s function. This could involve inhibiting the target’s activity, enhancing it, or modifying it in some other way .
Biochemical Pathways
The compound’s action on its target can affect various biochemical pathways. For example, if the target is an enzyme involved in a metabolic pathway, the compound’s action could result in changes to the metabolites produced by that pathway .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors like the compound’s solubility, stability, and size can influence these properties .
Result of Action
The ultimate effects of the compound’s action would depend on the roles of the targets and pathways it affects. This could range from changes in cellular function to effects on the whole organism .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and physical factors like temperature .
Vergleich Mit ähnlichen Verbindungen
1-(3-Chlorophenyl)-2-pyrrolidinone: Similar structure but lacks the carboxylic acid group.
3-Chlorophenylacetic Acid: Contains the 3-chlorophenyl group but has a different core structure.
Uniqueness:
Structural Features: The combination of the pyrrolidine ring, oxo group, and carboxylic acid makes it unique.
Reactivity: Exhibits distinct reactivity patterns due to its specific functional groups.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-7-2-1-3-8(6-7)13-5-4-9(10(13)14)11(15)16/h1-3,6,9H,4-5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDULWPXRFVQNQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618070-35-2 | |
| Record name | 1-(3-CHLOROPHENYL)-2-OXO-3-PYRROLIDINECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4,8-dimethyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]acetic Acid](/img/structure/B2586322.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2586324.png)

![3-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2586327.png)


![(4-chlorophenyl)[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2586332.png)
![methyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2586334.png)
![1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2586336.png)
![6-benzyl-N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586338.png)


![3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2586343.png)
![2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4,6-dimethylpyrimidine](/img/structure/B2586344.png)
